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molecular formula C20H26O2Si B8496224 4-(tert-Butyl-diphenyl-silanyloxy)-but-2-en-1-ol

4-(tert-Butyl-diphenyl-silanyloxy)-but-2-en-1-ol

Cat. No. B8496224
M. Wt: 326.5 g/mol
InChI Key: QSXJMUBUMUPQAR-UHFFFAOYSA-N
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Patent
US07399775B2

Procedure details

In a dichloromethane/N,N-dimethylformamide (200 ml/200 ml) mixture were dissolved 2-buten-1,4-diol (10.0 g, 113 mmol) and imidazole (4.70 g, 69.0 mmol), followed by the dropwise addition of t-butylchlorodiphenylsilane (30.0 ml, 115 mmol) at room temperature. After completion of the dropwise addition, the mixture was stirred at room temperature for 4 days. The residue obtained by concentrating the reaction mixture under reduced pressure was added with diethyl ether. From the resulting mixture, the insoluble matter was filtered off. The diethyl ether layer was washed with water and then, the organic layer was dried over anhydrous magnesium sulfate. After fitration, the filtrate was concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, and the fraction obtained from the hexane:ethyl acetate=2:1 eluate was concentrated under reduced pressure, whereby the title compound (15.3 g, 46.9 mmol, 42%) was obtained as a colorless oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Three
Name
dichloromethane N,N-dimethylformamide
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH:2]=[CH:3][CH2:4][OH:5].N1C=CN=C1.[C:12]([Si:16](Cl)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:15])([CH3:14])[CH3:13].C(OCC)(=O)C>ClCCl.CN(C)C=O>[Si:16]([O:5][CH2:4][CH:3]=[CH:2][CH2:1][OH:6])([C:12]([CH3:15])([CH3:14])[CH3:13])([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C=CCO)O
Name
Quantity
4.7 g
Type
reactant
Smiles
N1C=NC=C1
Name
dichloromethane N,N-dimethylformamide
Quantity
200 mL
Type
solvent
Smiles
ClCCl.CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
was added with diethyl ether
FILTRATION
Type
FILTRATION
Details
From the resulting mixture, the insoluble matter was filtered off
WASH
Type
WASH
Details
The diethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After fitration, the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction obtained from the hexane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC=CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46.9 mmol
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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